molecular formula C23H21ClN2O3S B2838224 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(3-chlorophenyl)methanesulfonamide CAS No. 941945-00-2

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(3-chlorophenyl)methanesulfonamide

Cat. No. B2838224
CAS RN: 941945-00-2
M. Wt: 440.94
InChI Key: IBGZFAXHCKLGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(3-chlorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H21ClN2O3S and its molecular weight is 440.94. The purity is usually 95%.
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Scientific Research Applications

Molecular Recognition and Synthesis

  • In the field of organic synthesis, derivatives similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(3-chlorophenyl)methanesulfonamide have been synthesized for molecular recognition purposes, specifically for dicarboxylic acids. These derivatives exhibit the ability to form complexes with dicarboxylic acids, demonstrating their potential for molecular recognition applications (Qi Yan-xing, 2004).

Cancer Research and Anticancer Activity

  • Compounds bearing the sulfonamide fragment, structurally related to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(3-chlorophenyl)methanesulfonamide, have been synthesized and evaluated for their anticancer activity. These compounds show promise in reducing cell proliferation and inducing mRNA expression of pro-apoptotic genes in various cancer cell lines, suggesting their potential as anticancer agents (A. Cumaoğlu et al., 2015).
  • Another study highlighted the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, including derivatives similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(3-chlorophenyl)methanesulfonamide, as potential anticancer agents. The study emphasized their cytotoxic activities against various breast cancer cell lines (K. Redda et al., 2010).

Enzyme Inhibition and Biological Activity

  • Quinolinyl sulfonamides, structurally related to the compound , have been identified as potent inhibitors of methionine aminopeptidase (MetAP), an enzyme crucial in various biological processes. The inhibition mechanism involves the formation of a metal complex at the enzyme's active site, indicating the potential of these compounds in enzyme inhibition and drug design (Min Huang et al., 2006).

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-1-(3-chlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3S/c24-20-10-4-6-17(14-20)16-30(28,29)25-21-12-11-18-9-5-13-26(22(18)15-21)23(27)19-7-2-1-3-8-19/h1-4,6-8,10-12,14-15,25H,5,9,13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGZFAXHCKLGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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